![molecular formula C36H38N4O5 B3182881 H-Phe-Phe-Phe-Phe-OH CAS No. 2667-02-9](/img/structure/B3182881.png)
H-Phe-Phe-Phe-Phe-OH
Overview
Description
“H-Phe-Phe-Phe-Phe-OH” is a short peptide composed of four phenylalanine (Phe) amino acids . It has a self-assembled structure, which can be assembled into an ordered autofluorescent elongated structure, showing mechanochromic properties .
Synthesis Analysis
The synthesis of “H-Phe-Phe-Phe-Phe-OH” and similar structures has been a focus due to their unique morphological structure and potential applications in biomaterial chemistry, sensors, and bioelectronics . The self-assembly of free and protected diphenylalanine scaffolds has resulted in interesting tubular, vesicular, or fibrillar morphologies .Molecular Structure Analysis
The molecular structure of “H-Phe-Phe-Phe-Phe-OH” is influenced by several factors including hydrophobic and hydrogen bonding properties. The self-sorting due to hydrogen bonding, van der Waals force, and π–π interactions, generates monodisperse nano-vesicles from these peptides .Chemical Reactions Analysis
The chemical reactions of “H-Phe-Phe-Phe-Phe-OH” are primarily driven by its self-assembled structure. This structure can be assembled into an ordered autofluorescent elongated structure, showing mechanochromic properties .Scientific Research Applications
- Self-Assembly : The Phe-Phe motif serves as a minimalist building block for driving the self-assembly of short peptides into nanostructures and hydrogels .
- Nanostructures : H-Phe-Phe-Phe-Phe-OH forms self-assembled nanostructures with interesting tubular, vesicular, or fibrillar morphologies .
Nanomedicine
Biomaterial Chemistry
Sensors and Bioelectronics
Mechanism of Action
Target of Action
H-Phe-Phe-Phe-Phe-OH, also known as PHE-PHE-PHE-PHE ACETATE, is a peptide composed of four phenylalanine molecules . Phenylalanine is an essential amino acid and the precursor for the amino acid tyrosine
Mode of Action
The Phe-Phe motif, a key component of this compound, is known to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly is a crucial aspect of the compound’s interaction with its targets.
Biochemical Pathways
The compound, being a peptide of phenylalanine, is involved in the biochemical pathways of phenylalanine and tyrosine . Phenylalanine is a precursor of catecholamines in the body . .
Result of Action
Molecules based on the phe-phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
Safety and Hazards
Future Directions
The future directions of “H-Phe-Phe-Phe-Phe-OH” research are likely to focus on its potential applications in biomaterial chemistry, sensors, and bioelectronics. The unique morphological structure of this peptide and its self-assembled nanostructures offer promising opportunities for the development of next-generation nanomedicines .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O5/c37-29(21-25-13-5-1-6-14-25)33(41)38-30(22-26-15-7-2-8-16-26)34(42)39-31(23-27-17-9-3-10-18-27)35(43)40-32(36(44)45)24-28-19-11-4-12-20-28/h1-20,29-32H,21-24,37H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)/t29-,30-,31-,32-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNPEPZWJBIJCK-YDPTYEFTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-Phe-Phe-Phe-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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